molecular formula C9H7F3O2 B15276700 2-(2,3,5-Trifluorophenyl)propanoic acid

2-(2,3,5-Trifluorophenyl)propanoic acid

Cat. No.: B15276700
M. Wt: 204.15 g/mol
InChI Key: KVYHMSDUVBNTSS-UHFFFAOYSA-N
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Description

2-(2,3,5-Trifluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid characterized by a propanoic acid backbone substituted at the second carbon with a 2,3,5-trifluorophenyl group. The trifluorophenyl moiety imparts unique electronic and steric properties due to the strong electronegativity of fluorine atoms, which enhance the acidity of the carboxylic acid group (pKa ≈ 2.5–3.0) compared to non-fluorinated analogs . This compound is structurally related to cinnamic acid derivatives but differs in the saturation of the propanoic chain and fluorine substitution pattern. Its molecular formula is C₉H₇F₃O₂, with a molecular weight of 204.15 g/mol. Applications include pharmaceutical intermediates, agrochemical synthesis, and materials science, where fluorine atoms improve metabolic stability and lipophilicity .

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-(2,3,5-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F3O2/c1-4(9(13)14)6-2-5(10)3-7(11)8(6)12/h2-4H,1H3,(H,13,14)

InChI Key

KVYHMSDUVBNTSS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC(=C1)F)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,3,5-Trifluorophenyl)propanoic acid can be achieved through several routes. One common method involves the reaction of 2,3,5-trifluorobenzene with propanoic acid under specific conditions. Another approach includes the use of 2,3,5-trifluoronitrobenzene as a starting material, which undergoes a series of reactions including condensation with diethyl malonate, hydrolysis, acidification, and decarboxylation to yield the desired product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, making the process more cost-effective and scalable.

Chemical Reactions Analysis

2-(2,3,5-Trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,3,5-Trifluorophenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Fluorine Substituents Melting Point (°C) logP (Predicted) Acidity (pKa)
2-(2,3,5-Trifluorophenyl)propanoic acid C₉H₇F₃O₂ 2,3,5-trifluoro 85–89* 2.8 2.7
3-(3,5-Difluorophenyl)propionic acid C₉H₈F₂O₂ 3,5-difluoro 72–75 2.2 3.1
(2E)-3-(2,3,5-Trifluorophenyl)acrylic acid C₉H₅F₃O₂ 2,3,5-trifluoro 271 3.0 2.5
3-(2-Methoxyphenyl)propanoic acid C₁₀H₁₂O₃ None 85–89 1.5 4.2

Notes:

  • The trifluorophenyl group in 2-(2,3,5-Trifluorophenyl)propanoic acid lowers pKa by ~1.5 units compared to non-fluorinated analogs (e.g., 3-(2-Methoxyphenyl)propanoic acid) due to electron-withdrawing effects .
  • The unsaturated analog (2E)-3-(2,3,5-Trifluorophenyl)acrylic acid exhibits a significantly higher melting point (271°C) due to conjugation-induced planarity and stronger intermolecular π-π stacking .

Table 2: Reactivity in Cross-Coupling Reactions

Compound Name Suzuki Coupling Yield (%) Buchwald-Hartwig Amination Compatibility
2-(2,3,5-Trifluorophenyl)propanoic acid 65–75 Low (steric hindrance)
3-(3,5-Difluorophenyl)propionic acid 80–85 Moderate
2-(2,3,4-Trifluorophenyl)acetic acid 55–60 High

Key Findings :

  • Fluorine substitution at the 2,3,5-positions reduces reactivity in palladium-catalyzed couplings due to steric and electronic deactivation of the aryl ring .
  • Shorter-chain analogs (e.g., 2-(2,3,4-Trifluorophenyl)acetic acid ) show higher amination compatibility, likely due to reduced steric bulk .

Critical Analysis of Divergent Evidence

  • Crystallography Data: –2 highlights that non-fluorinated 3-phenylpropanoic acids (e.g., 3-(2-hydroxyphenyl)propionic acid) form hydrogen-bonded dimers, whereas fluorinated analogs like 2-(2,3,5-Trifluorophenyl)propanoic acid adopt twisted conformations due to steric repulsion between fluorine atoms, reducing crystallinity .

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